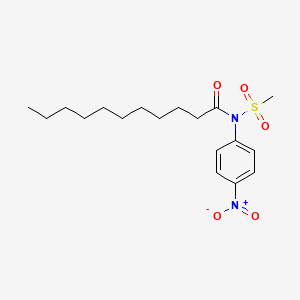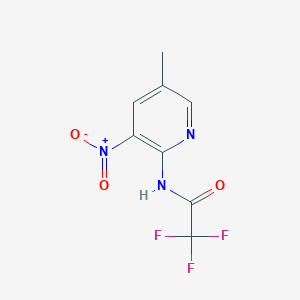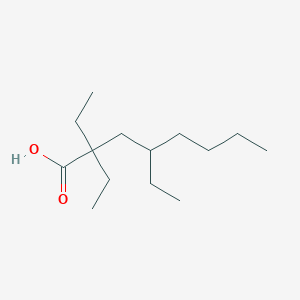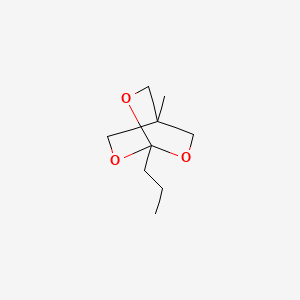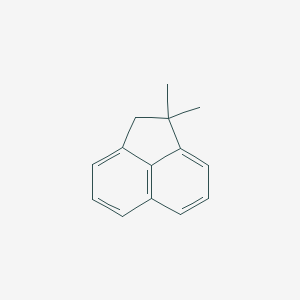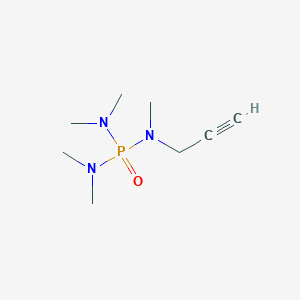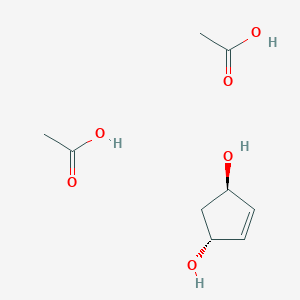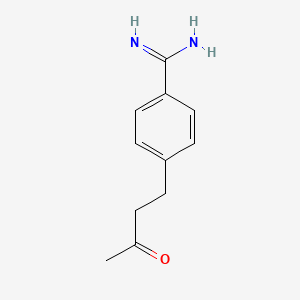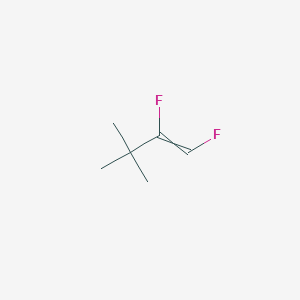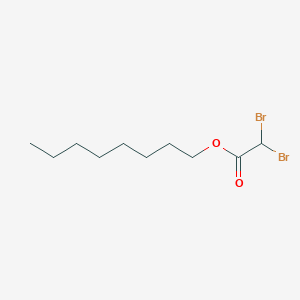
Octyl dibromoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl dibromoacetate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This compound, specifically, is characterized by the presence of an octyl group and two bromine atoms attached to an acetate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The primary method for synthesizing octyl dibromoacetate involves the esterification of octanol (octyl alcohol) with dibromoacetic acid. This reaction is typically catalyzed by an acid, such as sulfuric acid, under reflux conditions. The overall reaction can be represented as follows: [ \text{C}8\text{H}{17}\text{OH} + \text{Br}_2\text{CHCOOH} \rightarrow \text{C}8\text{H}{17}\text{OCOCHBr}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrolysis: Octyl dibromoacetate can undergo hydrolysis in the presence of water, leading to the formation of octanol and dibromoacetic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of octyl alcohol and dibromoethanol.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles, such as hydroxide ions, leading to the formation of octyl glycolate.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Major Products
Hydrolysis: Octanol and dibromoacetic acid.
Reduction: Octyl alcohol and dibromoethanol.
Substitution: Octyl glycolate and other substituted esters.
Applications De Recherche Scientifique
Octyl dibromoacetate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and compounds.
Biology: Investigated for its potential antimicrobial properties due to the presence of bromine atoms.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in certain industrial processes.
Mécanisme D'action
The mechanism by which octyl dibromoacetate exerts its effects involves the interaction of its ester group with various molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The ester group can undergo hydrolysis, releasing octanol and dibromoacetic acid, which may have distinct biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octyl acetate: Similar in structure but lacks the bromine atoms, resulting in different reactivity and applications.
Dibromoacetic acid: Shares the dibromoacetate group but lacks the octyl group, leading to different physical and chemical properties.
Octyl glycolate: Formed through substitution reactions involving octyl dibromoacetate, with different functional groups and reactivity.
Uniqueness
This compound is unique due to the presence of both the octyl group and two bromine atoms, which confer distinct chemical properties and reactivity. This combination makes it valuable in specific applications, such as antimicrobial research and organic synthesis.
Propriétés
Numéro CAS |
59956-59-1 |
|---|---|
Formule moléculaire |
C10H18Br2O2 |
Poids moléculaire |
330.06 g/mol |
Nom IUPAC |
octyl 2,2-dibromoacetate |
InChI |
InChI=1S/C10H18Br2O2/c1-2-3-4-5-6-7-8-14-10(13)9(11)12/h9H,2-8H2,1H3 |
Clé InChI |
PESCLDVPROZKIZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


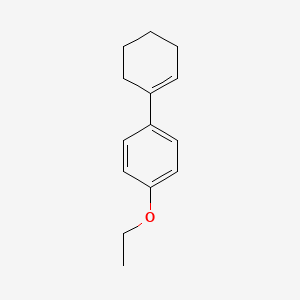
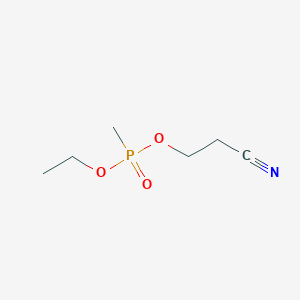
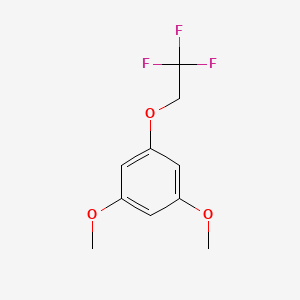
![3-{Bis[4-(dimethylamino)phenyl]methyl}pentane-2,4-dione](/img/structure/B14607020.png)
